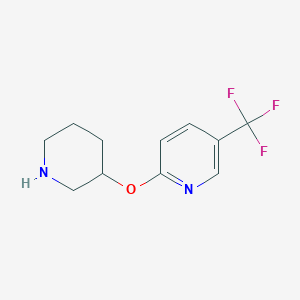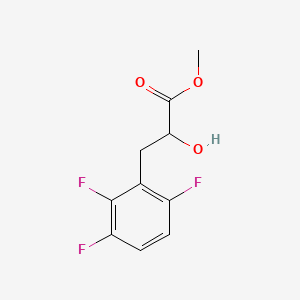
Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at positions 2, 3, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-oxo-3-(2,3,6-trifluorophenyl)propanoate.
Reduction: 2-hydroxy-3-(2,3,6-trifluorophenyl)propanol.
Substitution: Various substituted trifluorophenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism by which Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate exerts its effects is primarily through interactions with biological macromolecules. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate
- Methyl 2-hydroxy-3-(4-fluorophenyl)propanoate
- Methyl 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoate
Uniqueness
Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence the compound’s electronic properties and reactivity compared to other fluorinated derivatives. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C10H9F3O3 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-10(15)8(14)4-5-6(11)2-3-7(12)9(5)13/h2-3,8,14H,4H2,1H3 |
Clé InChI |
LLYFLEHSFUEUID-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=C(C=CC(=C1F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
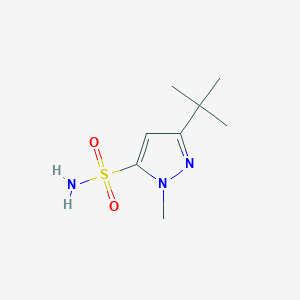




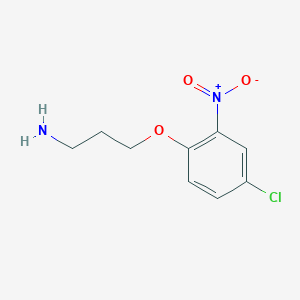
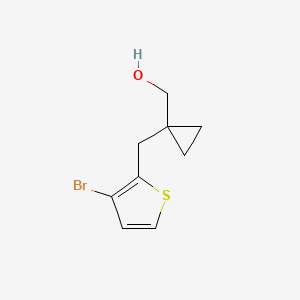
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
